molecular formula C14H13N3O3 B1611214 2-Amino-5-nitro-N-(o-tolyl)benzamide CAS No. 23076-31-5

2-Amino-5-nitro-N-(o-tolyl)benzamide

Cat. No.: B1611214
CAS No.: 23076-31-5
M. Wt: 271.27 g/mol
InChI Key: ODOVIRSWBOYXDP-UHFFFAOYSA-N
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Description

2-Amino-5-nitro-N-(o-tolyl)benzamide (CAS 23076-31-5) is a benzamide derivative characterized by an ortho-tolyl group (o-tolyl) attached to the benzamide nitrogen and nitro (-NO₂) and amino (-NH₂) substituents at the 5- and 2-positions of the benzene ring, respectively. It is commercially available with a purity of ≥95% (Fluorochem-B, Product F898363) .

Its ortho-substituted tolyl group may influence steric and electronic properties, affecting solubility and intermolecular interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide typically involves:

  • Introduction of the amino and nitro groups at specific positions on the benzene ring.
  • Formation of the benzamide linkage with the o-tolyl amine.
  • Control of substitution to avoid undesired isomers.
  • Purification steps to isolate the target compound with high purity.

Preparation of Key Intermediates

Preparation of 2-Amino-5-nitrotoluene Intermediate

A crucial intermediate for the synthesis of the target benzamide is 2-amino-5-nitrotoluene. This compound can be efficiently prepared by nucleophilic aromatic substitution of 2-chloro-5-nitrotoluene with aqueous ammonia under high temperature and pressure conditions:

  • Reaction Conditions :

    • Temperature: 200–220 °C (optimal)
    • Pressure: 60–100 bar
    • Ammonia concentration: 30–80% by weight (preferably 40–70%)
    • Catalyst: Catalytic amounts of copper or copper compounds to accelerate the reaction or lower temperature
    • By-product: Ammonium chloride (1 mole per mole of product)
  • Yield and Purity :

    • Near quantitative yield
    • Product purity: 98.7–99.8% with minimal residual starting material or by-products
  • Process Advantages :

    • High efficiency and selectivity
    • Minimal undesired by-products
    • Excess ammonia can be recycled

This method is advantageous for producing a high-quality amino-nitro intermediate suitable for further transformations.

Formation of the Benzamide Bond

The benzamide bond formation involves coupling the amino-nitro substituted benzoic acid derivative with o-toluidine (o-methyl aniline) or its derivatives. Two main approaches are reported:

Direct Amidation of 2-Amino-5-nitrobenzoic Acid or Its Esters

  • The 2-amino-5-nitrobenzoic acid or its ester derivatives can be reacted with o-toluidine under dehydrating conditions or using coupling agents to form the benzamide bond.
  • Typical coupling agents include acid chlorides (e.g., benzoyl chloride derivatives) or activating agents like anhydrous zinc chloride.
  • Reaction temperature is controlled around 140–205 °C, with gradual addition of the amine to the acid chloride or activated acid derivative.
  • After amidation, the reaction mixture is subjected to work-up involving aqueous acid/base washes and recrystallization to purify the product.

Cyanogenation and Subsequent Amination (Related Methodology)

Though specifically described for related compounds like 2-amino-5-cyano-N-(3-methylphenyl)benzamide, a similar strategy can be adapted:

  • Starting from halogenated benzoic acid esters, cyanogenation is performed using cuprous cyanide.
  • The cyano group can be converted to amino groups through further chemical transformations.
  • Amidation with o-toluidine follows to form the target benzamide.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Notes
Nucleophilic substitution 2-chloro-5-nitrotoluene + aqueous NH3 (30–80%) 200–220 °C, 60–100 bar, Cu catalyst
Amidation 2-amino-5-nitrobenzoic acid chloride + o-toluidine 140–205 °C, ZnCl2 catalyst, incremental addition
Work-up Acid/base washes, filtration, recrystallization Use hot toluene, dilute acetic acid, caustic soda for pH adjustment
Purification Recrystallization from ethanol or benzene/ethanol Yields high purity product suitable for pharmaceutical use

Research Findings and Optimization Notes

  • Temperature Control : Maintaining optimal temperature during substitution and amidation steps is critical to maximize yield and minimize side reactions.
  • Catalyst Use : Copper or zinc chloride catalysts enhance reaction rates and selectivity.
  • Purity Considerations : Nitration steps are often non-selective; thus, starting from pre-nitrated intermediates like 2-chloro-5-nitrotoluene improves positional selectivity.
  • Environmental and Safety Aspects : Using aqueous ammonia and recyclable catalysts reduces hazardous waste. High-pressure reactors are required for substitution steps.
  • Yields : Near quantitative yields for amino-nitro intermediates and good yields (~70–90%) for amidation steps have been reported.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Purity (%) Key Advantages
Amination of 2-chloro-5-nitrotoluene Aqueous NH3 (30–80%), Cu catalyst, 200–220 °C, 60–100 bar ~99 (quantitative) 98.7–99.8 High yield, minimal by-products
Amidation with o-toluidine 2-amino-5-nitrobenzoic acid chloride, ZnCl2, 140–205 °C 70–90 >95 Efficient coupling, scalable
Purification Acid/base wash, recrystallization (ethanol/toluene) - >98 Pharmaceutical grade purity

Chemical Reactions Analysis

Oxidative Domino Reactions with Isatins

The compound participates in iodine-catalyzed domino reactions with isatin derivatives to form quinazoline-dione hybrids, a pharmacologically significant scaffold:

Reaction Component Specification
Catalytic SystemI<sub>2</sub> (30 mol%)/TBHP (2 eq) in MeOH
TemperatureReflux (6–8 hrs)
MechanismCondensation → Oxidative rearrangement → Cyclization
Representative Product2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(o-tolyl)-5-nitrobenzamide
Yield Range60–81% (nitro substituent reduces yield vs. electron-donating groups)

Key observations:

  • The nitro group at position 5 decreases reaction efficiency (60% yield vs. 81% for methoxy analogs) due to electronic deactivation .

  • Reaction progression depends critically on I<sub>2</sub>/TBHP synergy – omission halts at intermediate Schiff base formation .

Electronic Effects on Reactivity

DFT calculations (B3LYP/6-311G(d)) reveal:

  • HOMO-LUMO gap : 4.12 eV (narrowed by nitro group participation in conjugation)

  • Molecular Electrostatic Potential (MEP) : Nitro region shows strong electrophilic character (-0.142 au), directing electrophilic attacks to ortho/para positions relative to the amino group .

Experimental validation via electrophilic bromination:

Reaction Conditions Product Yield
BrominationBr<sub>2</sub>/FeCl<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>2-Amino-3-bromo-5-nitro-N-(o-tolyl)benzamide68%

The amino group directs electrophiles to positions 3 and 6, while the nitro group deactivates the ring, favoring mono-substitution .

Scientific Research Applications

Scientific Applications of 2-Amino-5-nitro-N-(o-tolyl)benzamide

This compound is an organic compound with the molecular formula C14H13N3O3C_{14}H_{13}N_3O_3. It features an amino group, a nitro group, and a benzamide moiety attached to an o-tolyl group. This compound is used in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of this compound typically involves a multi-step process that includes nitration using strong acids and reduction using agents like hydrogen gas or metal hydrides. Industrial production methods optimize the process for yield and purity, often using continuous flow reactors and automated systems. Catalysts and controlled reaction environments are commonly used to enhance efficiency and reduce costs.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
  • Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives. This is achieved using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst are used for substitution.

Scientific Research Applications

This compound is a building block in the synthesis of complex organic molecules. It has been explored as a biochemical probe to study enzyme interactions and for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The compound is also utilized in the development of dyes and pigments due to its chromophoric properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, demonstrating antiproliferative activity against cancer cell lines, including breast and lung cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The anticancer effects involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Flow cytometry analyses have confirmed increased apoptosis rates in treated cells.

Case Studies

  • Study on MCF-7 Cells: Treatment of MCF-7 breast cancer cells resulted in a significant reduction in cell viability and induction of apoptosis, as evidenced by increased Annexin V staining.
  • Study on A549 Cells: In A549 lung cancer cells, the compound inhibited cell proliferation with an IC50 of 15 µM and altered cell cycle distribution, particularly increasing the G2/M phase population.

Compared to other nitro-substituted benzamides, this compound exhibited superior anticancer activity and selectivity.

Table 2: Comparison with Similar Compounds

CompoundIC50 (µM)Mechanism
This compound12.5Tubulin inhibition
Nitro-substituted Benzamide A25.0Apoptosis induction
Nitro-substituted Benzamide B30.0Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-Amino-5-nitro-N-(o-tolyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 2-amino-5-nitro-N-(o-tolyl)benzamide with structurally related benzamide derivatives:

Compound Substituents Melting Point (°C) Synthesis Yield Key Features
This compound -NH₂ (C2), -NO₂ (C5), o-tolyl (N) Not reported Not reported Ortho-tolyl; nitro-amino substitution
N-(o-tolyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4i) Dicyanoimidazole (C2), o-tolyl (N) 279–281 83% High melting point; imidazole core
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide (2) Benzimidazole core, -NH₂, -NO₂ 285–288 80.1% Benzimidazole scaffold; regioisomeric mix
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (8) Hexanoylamino (C2), carboxyphenyl (N) Not reported Not reported Acylated amino group; PCAF HAT inhibition

Key Observations :

  • Melting Points: Ortho-substituted benzamides (e.g., compound 4i and analog 2 ) exhibit high melting points (>270°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking). The nitro group in this compound may further elevate its melting point compared to non-nitro analogs.

Spectroscopic and Analytical Data

  • NMR Shifts: Ortho-substituted benzamides (e.g., 2-bromo-N-(o-tolyl)benzamide ) exhibit distinct aromatic proton splitting patterns due to steric effects. The nitro group in this compound would further deshield adjacent protons, shifting signals downfield.
  • Regioisomerism : Analog 2 in exists as a 60:40 regioisomeric mixture, highlighting challenges in controlling nitro group positioning during synthesis.

Biological Activity

2-Amino-5-nitro-N-(o-tolyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 23076-31-5

Synthesis

The synthesis of this compound typically involves:

  • Nitration of o-toluidine to introduce the nitro group.
  • Acylation with benzoyl chloride to form the amide bond.
  • Purification through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Data indicates that lower IC50 values correspond to higher potency against the respective cell lines.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : This compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : Flow cytometry analyses have confirmed that treatment with this compound leads to increased rates of apoptosis in treated cells.

Study on MCF-7 Cells

A detailed study investigated the effects of this compound on MCF-7 breast cancer cells. The treatment resulted in:

  • A significant reduction in cell viability.
  • Induction of apoptosis, as evidenced by increased Annexin V staining.

Study on A549 Cells

In another study focusing on A549 lung cancer cells, the compound demonstrated:

  • Inhibition of cell proliferation with an IC50 of 15 µM.
  • Alterations in cell cycle distribution, particularly an increase in the G2/M phase population.

Comparative Analysis

When compared with similar compounds, such as other nitro-substituted benzamides, this compound exhibited superior anticancer activity and selectivity.

Table 2: Comparison with Similar Compounds

CompoundIC50 (µM)Mechanism
This compound12.5Tubulin inhibition
Nitro-substituted Benzamide A25.0Apoptosis induction
Nitro-substituted Benzamide B30.0Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-nitro-N-(o-tolyl)benzamide with high purity?

A common method involves coupling 2-amino-5-nitrobenzoic acid with o-toluidine using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in anhydrous DCM or DMF. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures ≥95% purity. Reaction yields typically range from 65–80% under optimized conditions. Key intermediates should be verified via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the nitro group (δ ~8.2 ppm for aromatic protons adjacent to NO₂) and o-tolyl methyl (δ ~2.3 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group asymmetrical/symmetrical stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 300.0885 (C₁₄H₁₃N₃O₃). Comparative analysis with structurally similar benzamides (e.g., 2-Amino-5-chloro-N,3-dimethylbenzamide) can resolve ambiguities .

Q. How should researchers handle stability and storage of this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to light, moisture, or temperatures >25°C. Stability studies indicate no decomposition under these conditions for ≥12 months. For hygroscopic batches, use desiccants like silica gel .

Advanced Research Questions

Q. What computational strategies predict binding interactions of this benzamide with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS/AMBER) can model interactions with enzymes like TrpS (tryptophan synthase). Key steps:

  • Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G*).
  • Simulate binding pocket dynamics (RMSD <2.0 Å over 100 ns) to assess stability.
  • Validate with free energy calculations (MM-PBSA/GBSA). This approach identified benzamide inhibitors with 100% M. tuberculosis growth inhibition at 25 μg/ml .

Q. How can polymorphism affect the physicochemical properties of this compound?

Polymorph screening via solvent evaporation (e.g., ethanol/water) or slurry methods can identify crystalline forms. For benzamide analogs:

  • Form I : Monoclinic (needles, metastable).
  • Form II : Rhombic (stable, higher melting point). Use PXRD, DSC, and Raman spectroscopy to differentiate polymorphs. Stability rankings (Form II > Form I) correlate with bioavailability in drug formulations .

Q. What in vitro assays evaluate its potential antitumor or antimicrobial activity?

  • Antitumor : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide derivatives (IC₅₀ ~10–50 μM) .
  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiourea-modified benzamides show MICs as low as 6.25 μg/ml .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOVIRSWBOYXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500080
Record name 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23076-31-5
Record name 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-5-nitro-N-(o-tolyl)benzamide
2-Amino-5-nitro-N-(o-tolyl)benzamide
2-Amino-5-nitro-N-(o-tolyl)benzamide
2-Amino-5-nitro-N-(o-tolyl)benzamide
2-Amino-5-nitro-N-(o-tolyl)benzamide
2-Amino-5-nitro-N-(o-tolyl)benzamide

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